ETHYL 2-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}ACETATE
Overview
Description
Ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}glycinate is an organic compound with the molecular formula C12H17NO4. This compound is characterized by the presence of an ethyl ester group, a methoxy group, and a methyl group attached to a phenyl ring, along with an amino carbonyl group linked to glycine. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}ACETATE typically involves the reaction of 2-methoxy-5-methylaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then coupled with glycine ethyl ester hydrochloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}glycinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methylphenyl derivatives.
Reduction: Formation of ETHYL 2-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}ACETATE alcohol derivatives.
Substitution: Formation of various substituted amino carbonyl glycinates.
Scientific Research Applications
Ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}glycinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action are dependent on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}ACETATE
- Phenyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}glycinate
- Propyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}glycinate
Uniqueness
Ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}glycinate is unique due to its specific ethyl ester group, which can influence its reactivity and biological activity compared to its methyl, phenyl, and propyl counterparts
Properties
IUPAC Name |
ethyl 2-[(2-methoxy-5-methylphenyl)carbamoylamino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-4-19-12(16)8-14-13(17)15-10-7-9(2)5-6-11(10)18-3/h5-7H,4,8H2,1-3H3,(H2,14,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZQGLQQHQBFFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=C(C=CC(=C1)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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